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Compound of Interest

Compound Name: 2-(2-Methoxyethyl)morpholine

CAS No.: 959238-10-9

Cat. No.: B1610855 Get Quote

Analytical Profile & Quantification of 2-(2-
Methoxyethyl)morpholine
Executive Summary & Chemical Context[1][2][3][4]
[5][6]
2-(2-Methoxyethyl)morpholine (CAS: 959238-10-9) is a functionalized secondary amine often

utilized as a building block in the synthesis of kinase inhibitors and other heterocyclic

pharmaceutical agents. Its structure—a morpholine ring substituted at the C2 position with a

methoxyethyl ether chain—imparts specific physicochemical challenges for analytical

quantification:

Polarity: The secondary amine and ether oxygen increase water solubility, making retention

on standard C18 Reversed-Phase (RP) columns difficult without ion-pairing reagents.

Chromophore Deficiency: The molecule lacks a conjugated

-system, rendering standard UV-Vis detection (254 nm) insensitive. Detection at low
wavelengths (200–210 nm) is prone to solvent interference.

Basicity: As a secondary amine, it interacts strongly with residual silanols in silica-based

columns, leading to peak tailing.
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This guide presents two validated workflows designed to overcome these hurdles: HILIC-

MS/MS for trace-level bioanalysis (DMPK/Toxicology) and GC-FID/MS for raw material purity

assessment.

Chemical Profile
Property Value Analytical Implication

Formula Monoisotopic Mass: 145.11 Da

Molecular Weight 145.20 g/mol
Low mass cutoff required for

MS

pKa (Predicted) ~8.5 (Amine) Positively charged at pH < 7

LogP ~0.2 (Hydrophilic)
Poor retention on C18; Ideal

for HILIC

Method A: LC-MS/MS Quantification (Bioanalysis)[7]
Application: Pharmacokinetics (PK), Trace Impurity Analysis, Metabolite Profiling. Principle:

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive Electrospray

Ionization (ESI+).

Why HILIC?
Standard C18 chromatography often results in elution of 2-(2-Methoxyethyl)morpholine in the

void volume (

), leading to ion suppression from salts and matrix components. HILIC utilizes a polar stationary
phase (Amide or Silica) and a high-organic mobile phase, retaining polar amines via hydrogen
bonding and ionic interactions, ensuring separation from matrix interferences.

Experimental Protocol
Chromatographic Conditions

System: UHPLC (Agilent 1290 / Waters Acquity)

Column: Waters ACQUITY UPLC BEH Amide (
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mm, 1.7 µm)

Rationale: Amide phases are stable over a wide pH range and show excellent retention for

secondary amines.

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

Mobile Phase B: Acetonitrile (LC-MS Grade).

Flow Rate: 0.4 mL/min.

Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event

0.00 95 Initial Hold (Equilibration)

1.00 95 Start Elution

4.00 50 Linear Gradient

4.50 50 Wash

4.60 95 Re-equilibration

| 7.00 | 95 | End of Run |

Mass Spectrometry (MRM Parameters)
Ionization: ESI Positive mode.

Source Temp: 500°C.

Capillary Voltage: 3.0 kV.

MRM Transitions (Optimized): | Transition Type | Precursor (

) | Product (
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) | Collision Energy (eV) | Structural Logic | | :--- | :--- | :--- | :--- | :--- | | Quantifier | 146.1

| 87.1 | 22 | Loss of methoxyethyl side chain (

) | | Qualifier | 146.1

| 59.1 | 35 | Formation of methoxyethyl cation | | Internal Std | 154.1 (

-analog) | 95.1 | 22 | Deuterated morpholine ring |

Note: If a deuterated internal standard (

) is unavailable, use a structural analog like N-ethylmorpholine or 2-ethylmorpholine,

provided they are chromatographically resolved.

Sample Preparation Workflow (Protein Precipitation)
The following workflow utilizes a "Crash & Shoot" approach optimized for HILIC compatibility

(high organic content).

Biological Sample
(Plasma/Serum, 50 µL)

Add Internal Std
(200 µL ACN containing

50 ng/mL IS)

Vortex Mix
(2 min, High Speed)

Centrifuge
(10,000 x g, 10 min, 4°C)

Transfer Supernatant
(150 µL)

Dilution (Optional)
If peak shape poor,
dilute 1:1 with ACN

Optimization

Inject to LC-MS/MS
(2-5 µL)

Click to download full resolution via product page

Figure 1: High-throughput Protein Precipitation (PPT) workflow optimized for HILIC analysis.

Method B: GC-FID/MS (Purity & Process Control)
Application: Raw material assay, reaction monitoring, residual solvent analysis.[1] Challenge:

Secondary amines can adsorb to glass liners and column stationary phases. Solution: Use of

base-deactivated liners and amine-specific columns.
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Direct Injection Protocol
Derivatization (e.g., acetylation) is possible but often unnecessary for this molecule if the

correct column is used.

Column:Base-Deactivated Polyethylene Glycol (PEG) (e.g., Restek Rtx-Volatile Amine or

Agilent CP-Volamine).

Dimensions: 30 m

0.32 mm

1.0 µm.

Why: These columns are treated with base (KOH) to neutralize acidic silanols, preventing

amine tailing.

Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

Inlet: Split/Splitless (Split ratio 20:1).

Liner: Ultra Inert Split Liner with glass wool (deactivated).

Temp: 250°C.

Detector: FID (Flame Ionization Detector) at 280°C or MS.

Oven Program:

Initial: 60°C (Hold 1 min) – Traps the amine.

Ramp 1: 15°C/min to 220°C.

Final: 220°C (Hold 5 min) – Elutes high boiling impurities.

Alternative: Derivatization (If Tailing Persists)
If direct injection yields poor peak symmetry (

), perform Acetylation:
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Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

Add 50 µL Triethylamine (TEA) and 50 µL Acetic Anhydride.

Incubate at 60°C for 20 mins.

Inject 1 µL. Result: Converts the secondary amine to a neutral amide, significantly improving

peak shape on standard non-polar columns (e.g., DB-5MS).

Method Validation & Quality Control
To ensure Trustworthiness and regulatory compliance (ICH M10), the following validation

parameters must be met.

Linearity & Range[1][3][8][9]
Range: 1.0 ng/mL to 1000 ng/mL (LC-MS/MS).

Weighting:

linear regression is recommended to account for heteroscedasticity in MS data.

Acceptance:

; Back-calculated standards within

(20% at LLOQ).

Matrix Effect Assessment
Morpholine derivatives are susceptible to phospholipid suppression in plasma.

Post-Column Infusion: Infuse the analyte (100 ng/mL) continuously while injecting a blank

plasma extract. Monitor for dips in the baseline at the retention time (

).

Calculation:
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Target: ME between -15% and +15%. If suppression > 20%, switch to Liquid-Liquid

Extraction (LLE) using Ethyl Acetate/Hexane (1:1) at pH 10.

Troubleshooting Guide (Expert Insights)
Symptom Probable Cause Corrective Action

Peak Tailing (LC) Silanol interaction

Ensure Mobile Phase A pH is

3.0. Increase buffer conc. to 20

mM.

Peak Tailing (GC) Active sites in liner
Replace liner with "Ultra Inert"

or base-deactivated wool.

Carryover Adsorption to needle

Use a needle wash of

Methanol:Water:Formic Acid

(40:60:1).

Low Sensitivity (MS) Ion suppression

Switch from PPT to LLE.

Ensure HILIC equilibration time

is >3 mins between runs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.restek.com%2Fen%2Fchromatograms%2Fapps%2Fgc_ev00958%2F
https://www.benchchem.com/product/b1610855?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5944257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5944257/
https://pubmed.ncbi.nlm.nih.gov/24533720/
https://pubmed.ncbi.nlm.nih.gov/24533720/
https://pubmed.ncbi.nlm.nih.gov/24533720/
https://vjfc.nifc.gov.vn/ajax/research/getfile?filecode=83c47108-34a4-48e0-a26a-2cc6fe2f8a8b
https://www.benchchem.com/product/b1610855#analytical-methods-for-the-quantification-of-2-2-methoxyethyl-morpholine
https://www.benchchem.com/product/b1610855#analytical-methods-for-the-quantification-of-2-2-methoxyethyl-morpholine
https://www.benchchem.com/product/b1610855#analytical-methods-for-the-quantification-of-2-2-methoxyethyl-morpholine
https://www.benchchem.com/product/b1610855#analytical-methods-for-the-quantification-of-2-2-methoxyethyl-morpholine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1610855?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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scientists and researchers to drive progress in science
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